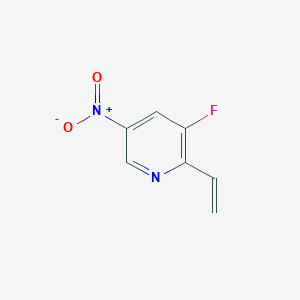
3-Fluoro-5-nitro-2-vinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-nitro-2-vinylpyridine is a heterocyclic aromatic compound with the molecular formula C7H5FN2O2. This compound is characterized by the presence of a fluorine atom, a nitro group, and a vinyl group attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 3-Fluoro-5-nitro-2-vinylpyridine can be achieved through several synthetic routes. One common method involves the diazotization of 2-amino-5-nitropyridine followed by fluorination using hydrofluoric acid. This method typically yields the desired compound in moderate yields . Another approach involves the use of the Schiemann reaction, where the diazonium salt of 2-amino-5-nitropyridine is decomposed in the presence of fluoroboric acid to introduce the fluorine atom . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
3-Fluoro-5-nitro-2-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the compound can be substituted with other nucleophiles, such as methoxide ions, to form derivatives like 2-methoxy-5-nitropyridine.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The vinyl group can undergo oxidation to form epoxides or other oxidized derivatives.
Addition Reactions: The vinyl group can participate in addition reactions with various electrophiles to form substituted pyridines.
Common reagents used in these reactions include sodium methoxide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-nitro-2-vinylpyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-nitro-2-vinylpyridine and its derivatives involves interactions with various molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The nitro group can participate in redox reactions, while the vinyl group can undergo addition reactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
3-Fluoro-5-nitro-2-vinylpyridine can be compared with other fluorinated pyridines, such as:
2-Fluoro-5-nitropyridine: Similar in structure but lacks the vinyl group, leading to different reactivity and applications.
3-Fluoro-5-vinylpyridine:
2,6-Difluoropyridine: Contains two fluorine atoms, which significantly alter its chemical behavior compared to this compound.
The presence of the nitro and vinyl groups in this compound makes it unique and versatile for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C7H5FN2O2 |
|---|---|
Molekulargewicht |
168.12 g/mol |
IUPAC-Name |
2-ethenyl-3-fluoro-5-nitropyridine |
InChI |
InChI=1S/C7H5FN2O2/c1-2-7-6(8)3-5(4-9-7)10(11)12/h2-4H,1H2 |
InChI-Schlüssel |
RNPGSWZFNNCBNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C(C=C(C=N1)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


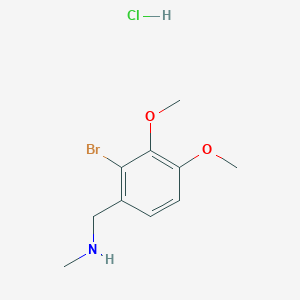
![4-[2-(2-pyridinyl)-1H-indol-3-yl]-1-butanamine oxalate](/img/structure/B13119401.png)
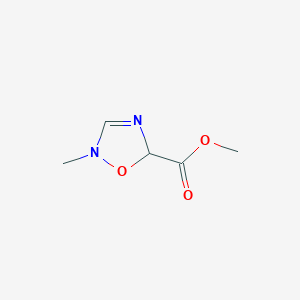
![3,5-Difluoro-[1,1'-biphenyl]-4-ol](/img/structure/B13119413.png)
![6-Azaspiro[3.6]decan-7-one](/img/structure/B13119416.png)


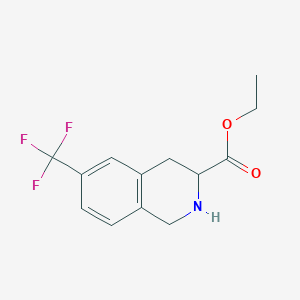
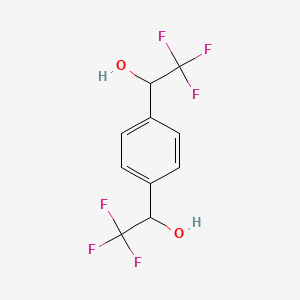
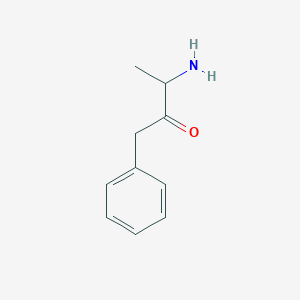
![Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13119463.png)
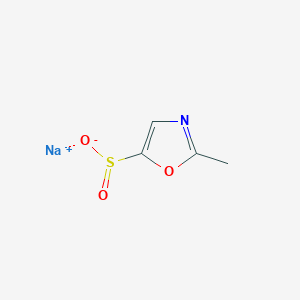
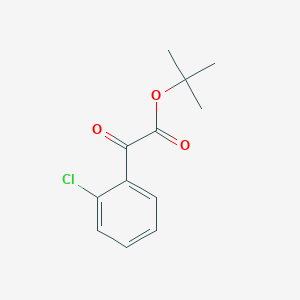
![8-Methoxypyrido[3,4-b]pyrazine](/img/structure/B13119480.png)
